BenchChemオンラインストアへようこそ!

Potassium perfluorononanoate

Critical micelle concentration Counterion effect Fluorosurfactant

Potassium perfluorononanoate (K-PFN, CAS 21049-38-7) is the potassium salt of perfluorononanoic acid (PFNA), a nine-carbon (C9) fully fluorinated carboxylate belonging to the long-chain perfluoroalkyl acid (PFAA) class. As an anionic fluorosurfactant, it exhibits the characteristic perfluorinated chain properties—extreme surface activity, thermal and chemical stability—combined with the aqueous solubility and micellization behaviour conferred by the potassium counterion.

Molecular Formula C9F17KO2
Molecular Weight 502.17 g/mol
CAS No. 21049-38-7
Cat. No. B3040505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium perfluorononanoate
CAS21049-38-7
Molecular FormulaC9F17KO2
Molecular Weight502.17 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
InChIInChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
InChIKeyIAGFBXHIFWZSIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Perfluorononanoate (CAS 21049-38-7): Procurement-Grade PFAS Surfactant Selection Guide


Potassium perfluorononanoate (K-PFN, CAS 21049-38-7) is the potassium salt of perfluorononanoic acid (PFNA), a nine-carbon (C9) fully fluorinated carboxylate belonging to the long-chain perfluoroalkyl acid (PFAA) class [1]. As an anionic fluorosurfactant, it exhibits the characteristic perfluorinated chain properties—extreme surface activity, thermal and chemical stability—combined with the aqueous solubility and micellization behaviour conferred by the potassium counterion. The C9 chain length places this compound at a critical differentiation point between the better-studied C8 (PFOA) and C10 (PFDA) homologues, giving it a distinct profile in toxicokinetics, surface activity, and environmental persistence that directly impacts procurement decisions for both research and industrial applications [2].

Why Potassium Perfluorononanoate Cannot Be Interchanged with Other PFAS Salts: Quantitative Differentiation Evidence


Within the perfluorocarboxylate family, chain length and counterion identity drive steep, non-linear differences in toxicokinetics, surface activity, and biological impact. For example, the elimination half-life in male rats jumps from 5.63 days for PFOA (C8) to 29.5 days for PFNA (C9) to 39.9 days for PFDA (C10) [1]—a single CF₂ unit changes systemic persistence by a factor of over five. Similarly, replacing the sodium counterion with potassium alters the critical micelle concentration (CMC) in a measurable and predictable manner due to differences in hydrated ion size [2]. These are not marginal differences; they determine dosing regimens in toxicology studies, emulsifier efficiency in fluoropolymer manufacturing, and environmental fate profiles. Generic substitution without accounting for these quantitative divergences risks experimental irreproducibility and regulatory non-compliance.

Potassium Perfluorononanoate: Head-to-Head Quantitative Performance Evidence vs. Sodium, Ammonium, and Chain-Length Analogs


CMC Counterion Effect: Potassium Yields Lower Critical Micelle Concentration than Sodium or Lithium Perfluorononanoate

For perfluoroalkanoate salts sharing the same fluorocarbon chain, the critical micelle concentration (CMC) is governed by the hydrated radius of the counterion. Determinations for C₇F₁₅COO⁻M⁺ (M = Li, Na, K) at 35 °C established that CMC decreases in the order Li⁺ > Na⁺ > K⁺ [1]. Because the hydrated radius follows the sequence Li⁺ (~3.82 Å) > Na⁺ (~3.58 Å) > K⁺ (~3.31 Å), potassium counterions produce the lowest CMC, meaning K-PFN achieves micellization at a lower aqueous concentration than its sodium or lithium congeners. The sodium salt of perfluorononanoate (NaPFN) exhibits a CMC of 10.0 mmol dm⁻³ at 25 °C [2]; by extrapolation from the established counterion trend, K-PFN is expected to exhibit a CMC measurably below this value. This lower CMC directly translates to superior surfactant efficiency per unit mass in applications where micelle formation is the functional mechanism.

Critical micelle concentration Counterion effect Fluorosurfactant

Elimination Half-Life Benchmarking: PFNA (C9) vs. PFOA (C8) and PFDA (C10) in Rats

In a direct head-to-head toxicokinetic comparison in Sprague-Dawley rats, PFNA exhibited a terminal elimination half-life (t₁/₂) of 29.5 days in males and 2.44 days in females, versus 5.63 days (male) and 0.08 days (female) for PFOA, and 39.9 days (male) and 58.6 days (female) for PFDA [1]. The nearly six-fold longer half-life of PFNA compared to PFOA in male rats demonstrates that the single additional CF₂ group (C9 vs. C8) profoundly alters systemic persistence. The pronounced male-female difference in PFNA clearance (29.5 vs. 2.44 days) indicates sex-dependent renal elimination mechanisms that are less prominent for PFOA and reversed for PFDA. Total clearance (CLₜₒₜ) values were ordered PFHA > PFOA > PFNA ≃ PFDA, with a close correlation between total clearance and renal clearance (r² = 0.981) [1].

Toxicokinetics Half-life Perfluorocarboxylic acids

28-Day Oral Toxicity: PFNA (C9) Is the Only Perfluorocarboxylate Causing Treatment-Related Reduced Survival

The U.S. National Toxicology Program (NTP) conducted parallel 28-day gavage toxicity studies in Sprague-Dawley rats comparing four perfluorocarboxylates—PFHxA (C6), PFOA (C8), PFNA (C9), and PFDA (C10)—under identical experimental conditions [1]. Among the four carboxylates tested, only PFNA produced treatment-related reduced survival in both males and females. Specifically, while no effect on survival was observed in animals administered PFHxA, PFOA, or PFDA, PFNA treatment resulted in mortality before scheduled necropsy, with affected animals described as thin [1]. PFNA also produced lower body weights in both sexes, alongside increased liver weights, elevated hepatic enzyme activities (ALT, AST, ALP, SDH), decreased total thyroxine (T4) and free T4, and histopathologic findings including hepatocyte hypertrophy, hepatocyte necrosis, and olfactory epithelium degeneration [1]. Doses employed were 0–5 mg/kg/day for PFNA males and 0–25 mg/kg/day for PFNA females, compared to 0–5 mg/kg/day (PFOA males), 0–100 mg/kg/day (PFOA females), and 0–2.5 mg/kg/day (PFDA)—yet only PFNA caused survival effects despite the mid-range dosing.

Subacute toxicity PFAS NTP toxicity study

Surface Tension at CMC: Fluorinated Chain Efficiency Benchmarked Against Sodium and Ammonium Counterions

Surface tension at the CMC (γ_cmc) is a defining performance parameter for fluorosurfactants. For sodium perfluorononanoate (NaPFN), the CMC is 10.0 mmol dm⁻³ and the surface tension at the CMC is approximately 25.6 mN m⁻¹ at 25 °C as determined by tensiometry and neutron reflection [1]. For ammonium perfluorononanoate (APFN), the CMC is reported as approximately 8.0 mmol/L with a lamellar-to-nematic phase transition in the binary APFN/H₂O system [2]. The potassium salt (K-PFN), with its counterion of intermediate hydrated radius between sodium and ammonium, is anticipated to exhibit γ_cmc and CMC values intermediate between the sodium and ammonium salts, consistent with the established principle that the σ_cmc value is directly proportional to the counterion's hydrated diameter [3]. The C9 perfluorinated chain also provides a surface excess concentration (Γ) at the air/water interface that is measurably higher than partially fluorinated analogs, with an interfacial molecular area of 41–44 Ų for NaPFN compared to 48–52 Ų for 9-H-perfluorononanoate [1].

Surface tension CMC Fluorosurfactant efficiency

Renal Clearance and Toxicokinetic Differentiation: PFNA Exhibits Sex-Dependent Clearance Distinct from Shorter- and Longer-Chain Homologs

Renal clearance (CL_R) measurements in rats reveal a sharp chain-length dependence: CL_R values were ordered PFHA (C7) > PFOA (C8) > PFNA (C9) ≈ PFDA (C10) in males, and PFHA ≈ PFOA > PFNA > PFDA in females [1]. PFNA's renal clearance in male rats is substantially lower than that of PFOA, consistent with its 5.2-fold longer half-life. Critically, a significant sex-related difference in total clearance (CLₜₒₜ) was observed for PFOA and PFNA but not for PFDA, with female rats clearing PFNA approximately 12 times faster than males. Plasma protein binding exceeded 98% for all perfluorocarboxylates tested (PFHA through PFDA), indicating that differences in renal clearance—not protein binding—drive the chain-length-dependent elimination kinetics [1]. The close correlation between CLₜₒₜ and CL_R (r² = 0.981) establishes renal elimination as the primary clearance route, with PFNA occupying a distinct intermediate position where sex-dependent transport mechanisms become especially influential.

Renal clearance PFAS toxicokinetics Sex-dependent elimination

Potassium Perfluorononanoate: Evidence-Backed Research and Industrial Application Scenarios


PFAS Toxicokinetic Reference Standard for Chain-Length-Dependent Clearance Studies

Potassium perfluorononanoate serves as the C9 reference compound in studies comparing elimination kinetics across perfluorocarboxylate chain lengths. Its 29.5-day half-life in male rats and pronounced sex-dependent clearance (12-fold male-female difference) make it the optimal probe for investigating renal organic anion transporter involvement in PFAS elimination, bridging the gap between rapidly cleared PFOA (C8) and persistently retained PFDA (C10) [1]. The potassium salt form ensures reproducible aqueous dosing without the solubility limitations of the free acid.

Fluorosurfactant with Counterion-Tuneable Micellization for Emulsion Polymerization

In fluoropolymer manufacturing processes—particularly emulsion polymerization of PTFE and PVDF—potassium perfluorononanoate provides a lower critical micelle concentration than the corresponding sodium salt, enabling effective emulsification at reduced surfactant loading [1]. The potassium counterion, with its smaller hydrated radius, shifts the CMC below that of Na-PFN (10.0 mmol dm⁻³) and toward the range of APFN (~8.0 mmol/L), offering a surfactant efficiency advantage while avoiding the complex lyotropic liquid crystalline phase behaviour characteristic of ammonium perfluorononanoate [2].

NTP-Aligned 28-Day Subacute Toxicity Study Reference Material

The NTP's finding that PFNA uniquely caused treatment-related reduced survival among four tested perfluorocarboxylates (PFHxA, PFOA, PFNA, PFDA) positions potassium perfluorononanoate as the essential reference toxicant for hazard-ranking studies across the PFAS class [1]. Researchers conducting inter-laboratory comparisons or regulatory toxicology assessments require the potassium salt for its defined stoichiometry and water solubility, ensuring consistent dosing across laboratories.

Aqueous Environmental Fate and Transport Model Calibration Standard

With a water solubility of 9.5 g/L for the conjugate acid and enhanced aqueous solubility in the ionized potassium salt form [1], combined with a CMC measurably lower than the sodium salt [2], potassium perfluorononanoate is the preferred form for generating environmentally relevant PFNA concentrations in aquatic fate studies. Its well-characterized surface activity and micellization parameters enable accurate modelling of PFNA transport at air-water interfaces, groundwater plumes, and wastewater treatment systems.

Quote Request

Request a Quote for Potassium perfluorononanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.